molecular formula C20H18ClN5O2 B11034588 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11034588
M. Wt: 395.8 g/mol
InChI Key: KAFFMXSTZIEWSZ-UHFFFAOYSA-N
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Description

7-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a chlorophenyl group, a methoxyphenyl group, and a carboxamide group

Preparation Methods

The synthesis of 7-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring, followed by the introduction of the pyrimidine ring and subsequent functionalization with the desired substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effective and efficient synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups using reagents like halogens or alkylating agents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

7-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 7-(2-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their biological activities and applications. Some examples include:

These compounds highlight the versatility of the triazolopyrimidine scaffold and its potential for modification to achieve desired properties and activities.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H18ClN5O2/c1-12-17(19(27)25-15-9-5-6-10-16(15)28-2)18(13-7-3-4-8-14(13)21)26-20(24-12)22-11-23-26/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)

InChI Key

KAFFMXSTZIEWSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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